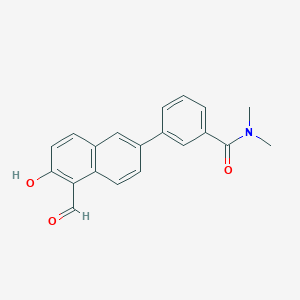![molecular formula C22H16FN5OS B10836811 6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B10836811.png)
6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8889696, 39” is a substituted pyrido[2,3-d]pyrimidin-7(8H)-one. It is a small organic molecule that has been studied for its potential therapeutic uses, particularly as an inhibitor of protein kinases . This compound has shown promise in various scientific research applications due to its unique chemical structure and biological activity.
Preparation Methods
The preparation of “US8889696, 39” involves several synthetic routes and reaction conditionsThe reaction conditions often include the use of specific reagents, solvents, and catalysts to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
“US8889696, 39” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound “US8889696, 39” has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of protein kinases. In biology, it has been investigated for its potential to modulate cellular signaling pathways. In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of “US8889696, 39” involves the inhibition of specific protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways by phosphorylating target proteins. By inhibiting these kinases, “US8889696, 39” can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved in its mechanism of action are still being investigated, but it is known to interact with key signaling proteins and pathways .
Comparison with Similar Compounds
“US8889696, 39” can be compared with other similar compounds, such as other substituted pyrido[2,3-d]pyrimidin-7(8H)-ones. These compounds share a similar core structure but differ in the specific substituents attached to the core. The uniqueness of “US8889696, 39” lies in its specific substituents, which confer distinct biological activity and therapeutic potential. Similar compounds include other kinase inhibitors that target different protein kinases and have varying degrees of efficacy and selectivity .
Properties
Molecular Formula |
C22H16FN5OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H16FN5OS/c1-28-20-14(11-19(21(28)29)30-17-5-2-15(23)3-6-17)12-25-22(27-20)26-16-4-7-18-13(10-16)8-9-24-18/h2-12,24H,1H3,(H,25,26,27) |
InChI Key |
FJECSOOLAWUZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)SC3=CC=C(C=C3)F)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-hydroxy-4-[(3-imidazol-1-ylpropylamino)methyl]pyridin-2-one](/img/structure/B10836730.png)
![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)
![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)


![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)
![ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B10836802.png)
![2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid](/img/structure/B10836808.png)

